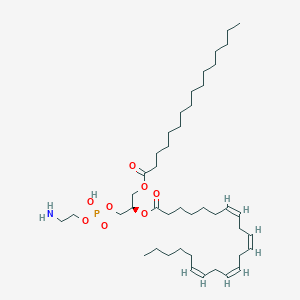
PE(16:0/22:4(7Z,10Z,13Z,16Z))
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PE(16:0/22:4(7Z, 10Z, 13Z, 16Z)), also known as GPEtn(16:0/22:4) or phophatidylethanolamine(38:4), belongs to the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoetahnolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages. Thus, PE(16:0/22:4(7Z, 10Z, 13Z, 16Z)) is considered to be a glycerophosphoethanolamine lipid molecule. PE(16:0/22:4(7Z, 10Z, 13Z, 16Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(16:0/22:4(7Z, 10Z, 13Z, 16Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(16:0/22:4(7Z, 10Z, 13Z, 16Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(16:0/22:4(7Z, 10Z, 13Z, 16Z)) participates in a number of enzymatic reactions. In particular, Cytidine monophosphate and PE(16:0/22:4(7Z, 10Z, 13Z, 16Z)) can be biosynthesized from CDP-ethanolamine and DG(16:0/22:4(7Z, 10Z, 13Z, 16Z)/0:0); which is catalyzed by the enzyme choline/ethanolaminephosphotransferase. Furthermore, PE(16:0/22:4(7Z, 10Z, 13Z, 16Z)) can be biosynthesized from PS(16:0/22:4(7Z, 10Z, 13Z, 16Z)); which is mediated by the enzyme phosphatidylserine decarboxylase. Furthermore, PE(16:0/22:4(7Z, 10Z, 13Z, 16Z)) can be biosynthesized from PS(16:0/22:4(7Z, 10Z, 13Z, 16Z)); which is catalyzed by the enzyme phosphatidylserine decarboxylase. Finally, Cytidine monophosphate and PE(16:0/22:4(7Z, 10Z, 13Z, 16Z)) can be biosynthesized from CDP-ethanolamine and DG(16:0/22:4(7Z, 10Z, 13Z, 16Z)/0:0) through the action of the enzyme choline/ethanolaminephosphotransferase. In humans, PE(16:0/22:4(7Z, 10Z, 13Z, 16Z)) is involved in phosphatidylcholine biosynthesis PC(16:0/22:4(7Z, 10Z, 13Z, 16Z)) pathway and phosphatidylethanolamine biosynthesis pe(16:0/22:4(7Z, 10Z, 13Z, 16Z)) pathway.
1-palmitoyl-2-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the acyl groups specified at position 1 and 2 are palmitoyl and (7Z,10Z,13Z,16Z)-docosatetraenoyl respectively. It has a role as a mouse metabolite. It derives from a hexadecanoic acid and an all-cis-docosa-7,10,13,16-tetraenoic acid.
Applications De Recherche Scientifique
1. Metabolomic Profiles in Lung Carcinoma Development A study utilizing ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) identified alterations in metabolites, including PE(22:4(7Z,10Z,13Z,16Z)/14:0), in the plasma of mice with lung carcinoma. This study highlights the role of specific phospholipids, like PE(16:0/22:4), in understanding metabolic changes linked to lung carcinoma development (Wu, Chen, Li, & Liu, 2018).
2. Authentication of Different Gadoid Fish Species Research on phospholipid profiles using 13C NMR spectroscopy in various gadoid fish species included the investigation of PE, highlighting the potential of PE(16:0/22:4) in distinguishing species based on molecular composition. This study contributes to the field of food authenticity and quality control (Standal, Axelson, & Aursand, 2010).
3. Fatty Acid and Molecular Species Compositions in Rat Retinal Membranes An examination of phospholipids in rat retinal membranes, including phosphatidylethanolamine (PE), provided insights into the molecular species composition of PE, potentially including variants like PE(16:0/22:4). This type of research is critical for understanding the biochemical and functional aspects of vision-related membranes (Stinson, Wiegand, & Anderson, 1991).
Propriétés
Nom du produit |
PE(16:0/22:4(7Z,10Z,13Z,16Z)) |
|---|---|
Formule moléculaire |
C43H78NO8P |
Poids moléculaire |
768.1 g/mol |
Nom IUPAC |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate |
InChI |
InChI=1S/C43H78NO8P/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-43(46)52-41(40-51-53(47,48)50-38-37-44)39-49-42(45)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h11,13,17-18,20-21,24,26,41H,3-10,12,14-16,19,22-23,25,27-40,44H2,1-2H3,(H,47,48)/b13-11-,18-17-,21-20-,26-24-/t41-/m1/s1 |
Clé InChI |
SQGZFCFLUVPOSZ-IVQYLSTHSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCC=CCC=CCC=CCC=CCCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 5-amino-4-hydroxy-2-[[3-[2-[[(8E,10E)-3-hydroxy-2,6,10,14-tetramethyl-7-oxoicosa-8,10-dienoyl]amino]prop-2-enoylamino]-2-methylpropanoyl]amino]-5-oxopentanoate](/img/structure/B1245310.png)
![3,4-Dipropyl-7,8-dihydroimidazo[2,1-f]purin-5-one](/img/structure/B1245312.png)

![Dipotassium;2-[[5-ethyl-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]-1,3,4-thiadiazol-2-ylidene]carbamoyl]cyclopentene-1-carboxylate](/img/structure/B1245315.png)
![3-[1-(6,7-Diethoxy-2-morpholino-4-quinazolinyl)-4-piperidinyl]-1,2,3,4-tetrahydro-1,6-dimethyl-2,4-dioxoquinazoline hydrochloride](/img/structure/B1245316.png)

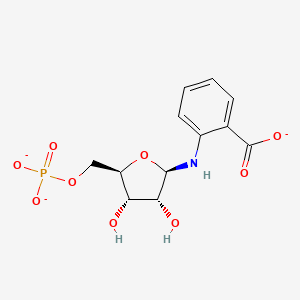
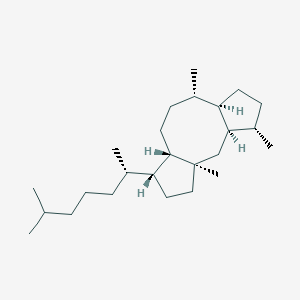
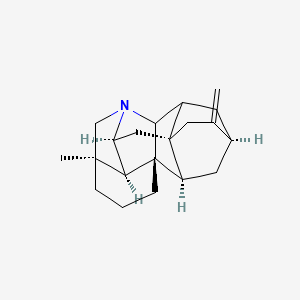
![2-[4-(tert-butyl)phenoxy]-N'-{[(dimethylamino)carbonyl]oxy}ethanimidamide](/img/structure/B1245324.png)
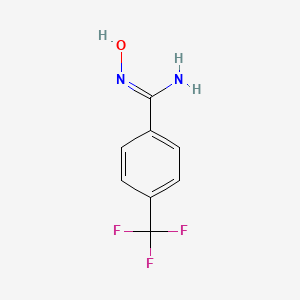
![4-[(4-chlorophenyl)amino]-2-[4-[(2E)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[4,3-e]pyrimidin-7-one](/img/structure/B1245332.png)
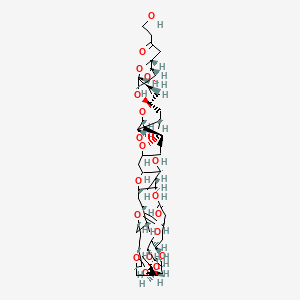
![2-[3-[(2-chloro-4-fluorophenyl)methyl]-2-oxo-1,3-diazinan-1-yl]-N-cyclooctylacetamide](/img/structure/B1245336.png)